2-Methyl-4,5,7-trichloroquinoline
Overview
Description
2-Methyl-4,5,7-trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C10H6Cl3N and a molecular weight of 246.52 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5,7-trichloroquinoline typically involves the chlorination of 2-methylquinoline. The process can be carried out using various chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,7-trichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Amino or thiol derivatives of quinoline.
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Reduced quinoline derivatives with altered functional groups.
Scientific Research Applications
2-Methyl-4,5,7-trichloroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,7-trichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6,7-trichloroquinoline: Similar in structure but with chlorine atoms at different positions.
2-Methyl-4,7,8-trichloroquinoline: Another structural isomer with different chlorine atom positions.
Uniqueness
2-Methyl-4,5,7-trichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atoms influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5,7-trichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVLGATYHLALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588899 | |
Record name | 4,5,7-Trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-80-6 | |
Record name | 4,5,7-Trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203626-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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